molecular formula C8H20N2 B3223253 [(2S)-2-aminopropyl](butyl)methylamine CAS No. 1217676-97-5

[(2S)-2-aminopropyl](butyl)methylamine

Cat. No.: B3223253
CAS No.: 1217676-97-5
M. Wt: 144.26 g/mol
InChI Key: KKYAVQDTPDXVOL-QMMMGPOBSA-N
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Description

(2S)-2-aminopropylmethylamine is an organic compound with the molecular formula C8H20N2 It is a chiral amine, meaning it has a specific spatial arrangement of atoms that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-aminopropylmethylamine typically involves the reaction of (S)-2-aminopropanol with butylamine and formaldehyde under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions usually involve mild temperatures and neutral to slightly acidic pH to ensure the selective formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of (2S)-2-aminopropylmethylamine may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the reaction conditions, ensuring consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-aminopropylmethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents like tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides, nucleophilic catalysts, and solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(2S)-2-aminopropylmethylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism by which (2S)-2-aminopropylmethylamine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of enzymatic pathways, influencing various biochemical processes.

Comparison with Similar Compounds

(2S)-2-aminopropylmethylamine can be compared with other similar compounds, such as:

    (S)-2-aminopropanol: A precursor in the synthesis of (2S)-2-aminopropylmethylamine, with similar chiral properties.

    Butylamine: A simpler amine with a butyl group, used in various chemical syntheses.

    N-methylbutylamine: A structurally related compound with one less amine group, used in similar applications.

Properties

IUPAC Name

(2S)-1-N-butyl-1-N-methylpropane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2/c1-4-5-6-10(3)7-8(2)9/h8H,4-7,9H2,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYAVQDTPDXVOL-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CC(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN(C)C[C@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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